molecular formula C17H16BrN5O2S2 B2583560 N-(4-bromophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223924-45-5

N-(4-bromophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2583560
CAS No.: 1223924-45-5
M. Wt: 466.37
InChI Key: QHALNIWVUHKRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolo[4,5-d]pyrimidin-6-one core substituted at the 2-position with thiomorpholin-4-yl and at the 6-position with an N-(4-bromophenyl)acetamide group.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O2S2/c18-11-1-3-12(4-2-11)20-13(24)9-23-10-19-15-14(16(23)25)27-17(21-15)22-5-7-26-8-6-22/h1-4,10H,5-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHALNIWVUHKRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyrimidine ring.

    Introduction of the Thiomorpholine Ring: The thiomorpholine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Bromophenyl Group: The bromophenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of certain cells.

Comparison with Similar Compounds

Analogs with Varied Heterocyclic Amines at the 2-Position

Substitution at the 2-position of the thiazolo[4,5-d]pyrimidine core significantly influences bioactivity and physicochemical properties:

Compound Name Substituent at 2-Position Key Properties/Activities Reference
N-(4-bromophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide Piperidin-1-yl Higher lipophilicity; potential CNS activity
N-(4-ethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide Pyrrolidin-1-yl Improved solubility due to ethoxy group
Target Compound (Thiomorpholin-4-yl derivative) Thiomorpholin-4-yl Enhanced sulfur-mediated electronic effects N/A
  • However, the absence of sulfur may reduce interactions with cysteine-rich targets.
  • Pyrrolidin-1-yl analog () : The smaller pyrrolidine ring and ethoxyphenyl group improve aqueous solubility, which may enhance bioavailability compared to the bromophenyl-containing target compound.

Pyridazinone-Based FPR Agonists ()

Pyridazin-3(2H)-one derivatives with similar N-(4-bromophenyl)acetamide motifs exhibit agonist activity at formyl peptide receptors (FPR1/FPR2):

  • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: Mixed FPR1/FPR2 ligand with EC₅₀ values in the nanomolar range for calcium mobilization in neutrophils.
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : FPR2-specific agonist, highlighting the role of substituent positioning (para-methoxy vs. meta-methoxy) in receptor selectivity.

Comparison with Target Compound: While the target compound lacks a pyridazinone core, its thiazolo[4,5-d]pyrimidine scaffold may offer greater metabolic stability due to reduced susceptibility to hydrolysis. The bromophenyl group is conserved, suggesting shared pharmacophore elements for receptor binding .

Thiazol-2-yl Acetamides with Morpholin-4-yl Substituents ()

Compounds like N-[5-(4-Bromobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6b) demonstrate:

  • High yields (95%) and melting points (231–233°C), indicating synthetic accessibility and crystalline stability.
  • Antimicrobial activity against Gram-positive bacteria, linked to the thioxoacetamide and morpholine groups.

Comparison with Target Compound :
The target compound replaces morpholine with thiomorpholine, which may enhance membrane permeability due to increased lipophilicity. Additionally, the thiazolo[4,5-d]pyrimidine core could offer broader kinase inhibition compared to simpler thiazole derivatives .

Benzothiazolopyridine Derivatives ()

Compounds like 5-(4-chlorophenyl)-4-oxo-2-thioxo-1,3,4,5-tetrahydro-2H-benzo[4',5']thiazolo[3',2':1,6]pyrido[2,3-d]pyrimidine-6-carbonitrile feature fused heterocycles with thioxo groups. These structures exhibit moderate anticancer activity in preliminary assays.

Comparison with Target Compound :
The target compound’s acetamide linker and bromophenyl group may enable stronger hydrogen-bonding interactions with biological targets compared to the nitrile-containing benzothiazolopyridine analogs .

Pharmacological Implications

  • Antimicrobial Potential: Structural similarities to thiazol-2-yl derivatives () imply possible activity against resistant bacterial strains.
  • Kinase Inhibition : The thiazolo[4,5-d]pyrimidine core is analogous to ATP-competitive kinase inhibitors, positioning the compound for exploration in oncology .

Biological Activity

N-(4-bromophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with notable biological activity. This article explores its synthesis, mechanisms of action, and various biological evaluations, particularly focusing on its antimicrobial and antioxidant properties.

1. Overview of the Compound

This compound is categorized within the thiazolopyrimidine class. The compound's structure includes a bromophenyl group , a thiomorpholine ring , and a thiazolopyrimidine core , which contribute to its unique biological properties.

2. Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiazolopyrimidine Core : Cyclization of appropriate precursors.
  • Introduction of Thiomorpholine Ring : Achieved through nucleophilic substitution reactions.
  • Attachment of Bromophenyl Group : Via palladium-catalyzed cross-coupling methods.
  • Acetylation : Final step to yield the desired product.

3.1 Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In a study evaluating various synthesized compounds for antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, it was noted that certain derivatives demonstrated remarkable efficacy at concentrations around 100μg/mL100\,\mu g/mL .

CompoundBacterial StrainZone of Inhibition (mm)
Compound 6(c)E. coli20
Compound 6(c)P. aeruginosa22
Compound 7(b)B. subtilis18
Compound 8(c)S. aureus19

These results indicate that the presence of specific functional groups enhances antibacterial activity, suggesting a structure–activity relationship where electron-withdrawing groups improve effectiveness against Gram-negative bacteria .

3.2 Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that certain derivatives exhibited significant antioxidant activity at concentrations as low as 10μg/mL10\,\mu g/mL. This suggests potential applications in preventing oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular proliferation and survival pathways, leading to modulation of cellular activities critical for bacterial growth and oxidative stress responses .

5. Case Studies and Research Findings

Several studies have highlighted the compound's potential in various therapeutic areas:

  • Antibacterial Studies : A comprehensive evaluation showed that modifications in the molecular structure could lead to enhanced activity against resistant bacterial strains .
  • Antioxidant Evaluations : Research indicates that compounds similar to this compound can act as potent antioxidants in cellular models .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical intermediates?

The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

  • Thiazolo-pyrimidine core formation : Cyclocondensation of thiomorpholine with a brominated thiazole precursor under reflux conditions (e.g., using DMF as a solvent) .
  • Acetamide coupling : Reaction of the core with 4-bromophenylacetic acid derivatives via carbodiimide-mediated coupling (e.g., EDCI/HOBt) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical to isolate the final product. Common intermediates include brominated thiazole precursors and thiomorpholine derivatives .

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYield (%)Reference
Core formationThiomorpholine, DMF, 110°C45–55
Acetamide couplingEDCI, HOBt, DCM, RT60–70

Q. How is the compound’s structure validated post-synthesis?

  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry .
  • Spectroscopic methods :
  • ¹H/¹³C NMR : Peaks for the 4-bromophenyl group (δ ~7.5 ppm, doublet) and thiomorpholine protons (δ ~3.8–4.2 ppm) .
  • HRMS : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₁₉H₁₈BrN₅O₂S₂: 508.01) .

Advanced Research Questions

Q. How can synthetic yield be optimized using Design of Experiments (DoE)?

  • Factors to test : Reaction temperature, solvent polarity, and catalyst loading.
  • Response surface methodology : A central composite design (CCD) identifies optimal conditions. For example, increasing DMF volume from 5 mL to 10 mL improves core formation yield by 15% .
  • Statistical validation : ANOVA analysis confirms significance (p < 0.05) for temperature and solvent effects .

Q. How to resolve contradictions in biological activity data across studies?

  • Case example : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from assay conditions.
  • Methodological adjustments :
  • Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Validate target engagement via SPR (surface plasmon resonance) to measure binding kinetics directly .
    • Meta-analysis : Pool data from independent studies (n ≥ 3) and apply Grubb’s test to exclude outliers .

Q. What computational strategies predict binding modes with target proteins?

  • Molecular docking : Use AutoDock Vina with the compound’s InChI key (e.g., GTQQWWSFTGMJAD) and target PDB structures (e.g., kinase domains). Focus on hydrogen bonds with thiomorpholine sulfur and bromophenyl halogen bonding .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein interactions .

Q. How to address polymorphism in crystallography studies?

  • Screening : Use 24 solvent systems (e.g., ethanol/water, acetonitrile/DMF) to grow crystals .
  • Data collection : Resolve polymorphic forms via temperature-dependent XRD (e.g., 100 K vs. 298 K) .
  • Refinement : Apply TWIN laws in SHELXL to model disordered regions .

Data Contradiction Analysis

Q. Why do solubility measurements vary between DMSO and PBS?

  • Hydrogen-bonding effects : DMSO stabilizes the thiomorpholine moiety via S=O···H-N interactions, enhancing solubility (≥10 mM vs. ≤0.1 mM in PBS) .
  • Method recommendation : Use equilibrium solubility assays with nephelometry for PBS measurements .

Methodological Resources

  • Structural refinement : SHELXL tutorials for handling twinned crystals .
  • Synthetic protocols : PubChem’s open-access data on analogous compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.